molecular formula C19H25N3O3S B5975867 2-({[2-(4-acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione

2-({[2-(4-acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione

Cat. No.: B5975867
M. Wt: 375.5 g/mol
InChI Key: BIIIDWOJQPUELA-UHFFFAOYSA-N
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Description

2-({[2-(4-acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione is a complex organic compound that features a cyclohexane ring substituted with a thiophene group and a piperazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(4-acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 2-(4-acetylpiperazin-1-yl)ethanamine. This can be achieved through the reaction of piperazine with acetyl chloride in the presence of a base such as triethylamine.

    Cyclohexane Ring Formation: The cyclohexane ring is then formed through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.

    Thiophene Substitution: The thiophene group is introduced via a substitution reaction, typically using thiophene-2-carboxylic acid or its derivatives.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups on the cyclohexane ring, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under controlled temperature and pH conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its piperazine moiety is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The compound’s ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 2-({[2-(4-acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The thiophene group can participate in π-π interactions, enhancing the compound’s binding affinity. The overall effect is the modulation of biological pathways, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-acetylpiperazin-1-yl)ethanamine: A simpler derivative with similar biological activity.

    Thiophene-2-carboxylic acid derivatives: Compounds with similar thiophene substitution but different core structures.

    Cyclohexane-1,3-dione derivatives: Compounds with similar cyclohexane ring structures but different substituents.

Uniqueness

The uniqueness of 2-({[2-(4-acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione lies in its combination of functional groups. The presence of both a piperazine moiety and a thiophene group in a cyclohexane ring structure provides a unique chemical scaffold that can be exploited for various applications.

Properties

IUPAC Name

2-[2-(4-acetylpiperazin-1-yl)ethyliminomethyl]-3-hydroxy-5-thiophen-2-ylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-14(23)22-8-6-21(7-9-22)5-4-20-13-16-17(24)11-15(12-18(16)25)19-3-2-10-26-19/h2-3,10,13,15,24H,4-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIIDWOJQPUELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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